molecular formula C17H18ClN7O B2512915 N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448068-73-2

N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2512915
CAS No.: 1448068-73-2
M. Wt: 371.83
InChI Key: JSDRFNAMVGTLMP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN7O and its molecular weight is 371.83. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17_{17}H18_{18}ClN7_{7}O
  • Molecular Weight : 371.8 g/mol
  • CAS Number : 1448068-73-2

The structural components include a triazole and pyrimidine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine scaffolds exhibit notable antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles possess significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The specific compound under review has not been extensively tested for antimicrobial effects; however, its structural analogs display promising results.

Anticancer Activity

The triazolo-pyrimidine derivatives have shown potential in anticancer applications. A study utilizing molecular docking and theoretical bio-estimation techniques demonstrated that certain triazolo[4,5-d]pyrimidine hybrids exhibited cytotoxic activity against human cancer cell lines . The presence of the azetidine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound can be influenced by various structural modifications. For instance:

  • Substituents on the Triazole Ring : Altering the substituents can enhance or reduce antibacterial potency.
  • Azetidine Modifications : Changes in the azetidine structure may affect interaction with receptors or enzymes involved in disease processes.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial properties. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
  • Cytotoxicity Testing : Compounds similar to the target molecule were tested against various cancer cell lines (e.g., MCF-7). Results indicated that specific modifications led to enhanced cytotoxic effects compared to traditional chemotherapeutic agents .

Summary of Findings

Activity TypeObservations
AntimicrobialSignificant activity against S. aureus, E. coli, etc. in analogs
AnticancerPotential cytotoxicity against human cancer cell lines
Structure-ActivityModifications influence efficacy; specific substituents enhance activity

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O/c1-2-25-16-14(22-23-25)15(20-10-21-16)24-8-12(9-24)17(26)19-7-11-3-5-13(18)6-4-11/h3-6,10,12H,2,7-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRFNAMVGTLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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